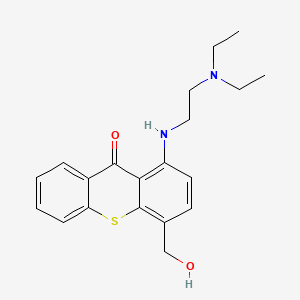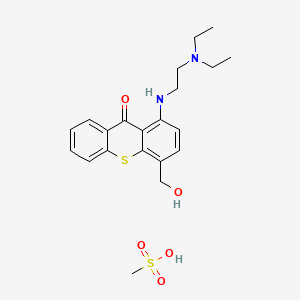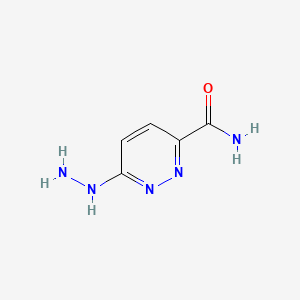
丙酸氟替卡松
描述
Fluticasone propionate is a trifluorinated corticosteroid that is used as an anti-inflammatory agent for asthma . It belongs to the family of medicines known as corticosteroids (cortisone-like medicines) and is used to help prevent the symptoms of asthma . It is also used to treat chronic rhinosinusitis with nasal polyps in adults .
Molecular Structure Analysis
Fluticasone propionate has a molecular formula of C25H31F3O5S . It is a trifluorinated corticosteroid that consists of 6alpha,9-difluoro-11beta,17alpha-dihydroxy-17beta- { [ (fluoromethyl)sulfanyl]carbonyl}-16-methyl-3-oxoandrosta-1,4-diene bearing a propionyl substituent at position 17 . The molecular weight of Fluticasone propionate is 500.6 g/mol .Chemical Reactions Analysis
Fluticasone propionate undergoes various chemical reactions. A rapid and simple HPLC method was developed to detect and quantify fluticasone propionate in inhalation particles on several matrices . Another study used a microflow LC-MS/MS method for the analysis of Fluticasone propionate in human plasma .Physical And Chemical Properties Analysis
Fluticasone propionate has a molecular weight of 500.6 g/mol . It is a corticosteroid, a steroid ester, an 11beta-hydroxy steroid, a propanoate ester, a fluorinated steroid, a thioester, and a 3-oxo-Delta (1),Delta (4)-steroid .科学研究应用
Asthma Management
Fluticasone Propionate: is widely used in the management of asthma. It is a potent corticosteroid that reduces inflammation and hyperresponsiveness in the airways. Researchers have developed novel nano-encapsulated particles of FP for use in dry powder inhalers, aiming to improve the delivery and efficacy of the drug in reaching the lower parts of the lungs .
Dermatological Applications
As a medium potency synthetic corticosteroid, FP is used topically to relieve inflammatory and pruritic symptoms of various dermatoses and psoriasis. It helps in reducing the swelling, itching, and redness associated with skin conditions .
Pulmonary Drug Delivery Systems
The pharmaceutical industry is exploring FP’s benefits when associated with delivery systems like liposomes and cyclodextrin complexes. These systems can modulate the in vivo profile of FP, potentially enhancing its therapeutic efficacy and reducing systemic side effects .
Respiratory Drug Delivery Research
FP is being studied for its use in respiratory drug delivery. The development of FP-based nanoaggregates using biocompatible and biodegradable polyamides aims to create a platform for pulmonary drug delivery systems. This could lead to more effective treatments for respiratory diseases .
Analytical Method Development
In the field of analytical chemistry, FP is the subject of method development for quantitative analysis. Validated high-performance liquid chromatography (HPLC) methods are used to determine FP in various assays, which is crucial for ensuring the quality and efficacy of FP-containing products .
作用机制
- Fluticasone propionate is a synthetic glucocorticoid used to treat asthma, inflammatory pruritic dermatoses, and nonallergic rhinitis .
- Fluticasone propionate works through an unknown mechanism to affect various cell types and mediators of inflammation .
- It likely activates GRs, leading to the inhibition of nuclear factor kappa B (NF-κB) and lung eosinophilia in rats .
Target of Action
Mode of Action
Biochemical Pathways
未来方向
属性
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWTYOKRWGGJOA-CENSZEJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045511 | |
| Record name | Fluticasone propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluticasone propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Fluticasone propionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00588 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Fluticasone propionate works through an unknown mechanism to affect the action of various cell types and mediators of inflammation. Fluticasone propionate activates glucocorticoid receptors and inhibits lung eosinophilia in rats. | |
| Record name | Fluticasone propionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00588 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Fluticasone Propionate | |
CAS RN |
80474-14-2 | |
| Record name | Fluticasone propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80474-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluticasone propionate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080474142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluticasone propionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00588 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluticasone propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androsta-1,4-diene-17-carbothioic acid, 6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-, S-(fluoromethyl) ester, (6α,11β,16α,17α) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUTICASONE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2GMZ0LF5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fluticasone propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
261-273 °C | |
| Record name | Fluticasone propionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00588 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does fluticasone propionate exert its anti-inflammatory effects?
A: Fluticasone propionate exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor in the cytoplasm. [] This binding leads to the inhibition of inflammatory mediators, including cytokines and chemokines, ultimately reducing airway inflammation. []
Q2: What makes fluticasone propionate more potent than other corticosteroids like budesonide?
A: Research indicates that fluticasone propionate exhibits a higher binding affinity for the glucocorticoid receptor compared to budesonide. [] Moreover, its greater lipophilicity contributes to enhanced tissue penetration and retention, leading to increased potency. []
Q3: How quickly can patients expect to experience therapeutic benefits after starting fluticasone propionate?
A: Studies show that the initial therapeutic effects of fluticasone propionate are typically observed within 1-2 weeks of starting treatment. []
Q4: What is the evidence supporting the efficacy of fluticasone propionate in asthma management?
A: Numerous clinical trials demonstrate the effectiveness of fluticasone propionate in reducing asthma symptoms, improving lung function (as measured by FEV1), decreasing bronchial hyperreactivity, and minimizing the need for rescue medications. []
Q5: Is fluticasone propionate effective in treating both seasonal and perennial allergic rhinitis?
A: Yes, extensive clinical trials confirm the efficacy of intranasal fluticasone propionate in controlling nasal symptoms associated with both seasonal and perennial allergic rhinitis. []
Q6: What is the molecular formula and weight of fluticasone propionate?
A: Fluticasone propionate has the molecular formula C25H31F3O5S and a molecular weight of 500.6 g/mol. []
Q7: Is there any spectroscopic data available for fluticasone propionate?
A: HPLC methods employing UV detection at a wavelength of 236 nm are commonly used to detect and quantify fluticasone propionate. [] This suggests a characteristic UV absorption peak around this wavelength.
Q8: How is fluticasone propionate absorbed and metabolized?
A: Fluticasone propionate primarily undergoes absorption from the lungs after inhalation, with minimal oral bioavailability due to extensive first-pass metabolism in the liver. [] CYP3A4 plays a key role in its metabolism. []
Q9: Does the route of administration influence the systemic bioavailability of fluticasone propionate?
A: Yes, the systemic bioavailability of fluticasone propionate differs depending on the route of administration. Inhaled fluticasone propionate exhibits lower systemic exposure compared to oral administration due to direct delivery to the lungs and high first-pass metabolism in the liver. [, ]
Q10: Are there any known drug interactions associated with fluticasone propionate?
A: Yes, fluticasone propionate is primarily metabolized by the CYP3A4 enzyme. Co-administration with strong CYP3A4 inhibitors, such as ritonavir or lopinavir, can elevate fluticasone propionate plasma levels, potentially increasing the risk of systemic side effects like adrenal suppression. [, ]
Q11: Does fluticasone propionate impact the hypothalamic-pituitary-adrenal (HPA) axis?
A: While generally considered safe, long-term use or high doses of fluticasone propionate may suppress the HPA axis in some individuals. [, ] Monitoring for potential adrenal suppression, especially at higher doses, is crucial.
Q12: What are the common adverse effects associated with fluticasone propionate?
A: The most frequently reported adverse effects of fluticasone propionate are generally localized and mild, including nasal dryness, burning sensation, epistaxis, and headache. []
Q13: Is there a risk of adrenal suppression with fluticasone propionate use?
A: While fluticasone propionate generally exhibits low systemic bioavailability, prolonged use, especially at higher doses, may lead to adrenal suppression in some individuals. [, ] Regular monitoring of adrenal function is essential, particularly during long-term therapy.
Q14: What is the significance of micronization in fluticasone propionate formulations?
A: Micronization of fluticasone propionate enhances its delivery to the lungs by reducing particle size, thereby improving its deposition in the airways and increasing its therapeutic efficacy. []
Q15: Are there specific analytical techniques for characterizing fluticasone propionate particles?
A: Particle size analysis and scanning electron microscopy (SEM) are valuable tools for characterizing the size, morphology, and distribution of micronized fluticasone propionate particles, ensuring optimal delivery and efficacy. []
Q16: How does fluticasone propionate compare to beclomethasone dipropionate in terms of efficacy and safety?
A: Clinical trials suggest that fluticasone propionate demonstrates comparable or superior efficacy to beclomethasone dipropionate in controlling asthma and allergic rhinitis symptoms. [, ] Furthermore, fluticasone propionate may be associated with a lower risk of systemic side effects.
Q17: Are there any emerging alternative therapies for conditions treated with fluticasone propionate?
A: Ongoing research explores novel therapies for asthma and allergic rhinitis, including biologics targeting specific inflammatory pathways. These advancements hold promise for personalized treatment approaches and improved patient outcomes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




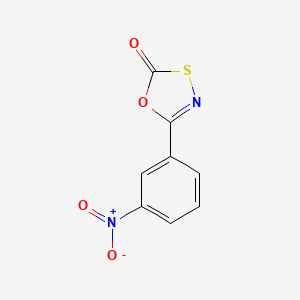
![1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one](/img/structure/B1673417.png)

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)

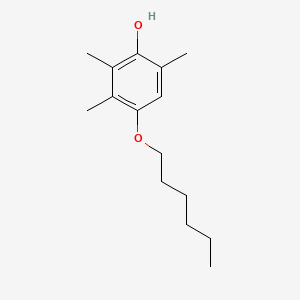
![4-(5,7,7,10,10-Pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B1673426.png)
![4-(7,7,10,10-Tetramethyl-5-propyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B1673427.png)
![4-((4'-(Aminomethyl)-[1,1'-biphenyl]-3-yl)oxy)pyrimidine-2-carbonitrile](/img/structure/B1673428.png)

